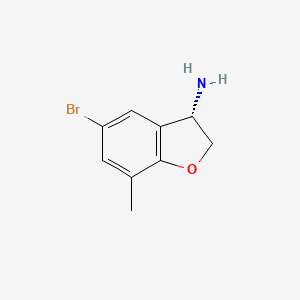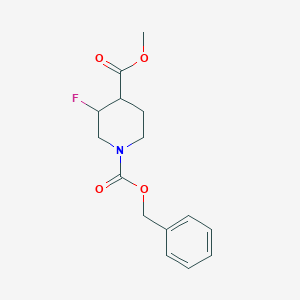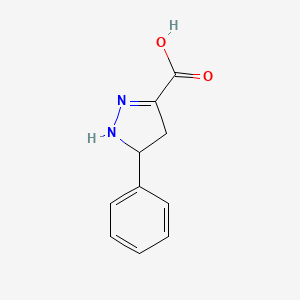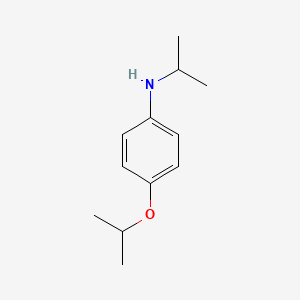
N-(propan-2-yl)-4-(propan-2-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(propan-2-yl)-4-(propan-2-yloxy)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a propan-2-yl group attached to the nitrogen atom and a propan-2-yloxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-4-(propan-2-yloxy)aniline typically involves the reaction of 4-nitrophenol with isopropyl bromide to form 4-(propan-2-yloxy)nitrobenzene. This intermediate is then reduced to 4-(propan-2-yloxy)aniline, which is subsequently reacted with isopropylamine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation for the reduction step and automated systems for the addition of reagents can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
N-(propan-2-yl)-4-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the aniline group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the aniline group.
Substitution: Halogenated and nitrated derivatives of the original compound.
科学的研究の応用
N-(propan-2-yl)-4-(propan-2-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N-(propan-2-yl)-4-(propan-2-yloxy)aniline exerts its effects involves its interaction with specific molecular targets. The propan-2-yl and propan-2-yloxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(propan-2-yl)-4-methoxyaniline
- N-(propan-2-yl)-4-ethoxyaniline
- N-(propan-2-yl)-4-butoxyaniline
Uniqueness
N-(propan-2-yl)-4-(propan-2-yloxy)aniline is unique due to the presence of both propan-2-yl and propan-2-yloxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
N-propan-2-yl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C12H19NO/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10,13H,1-4H3 |
InChIキー |
FZQOXPBHZUGJSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=CC=C(C=C1)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13059138.png)
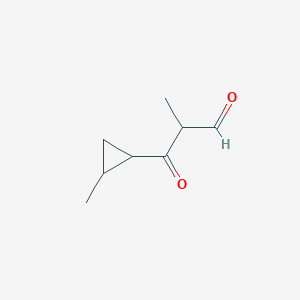
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B13059160.png)

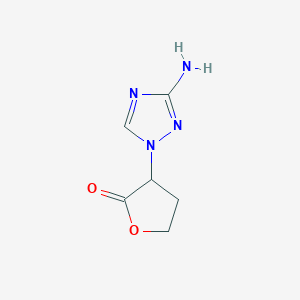
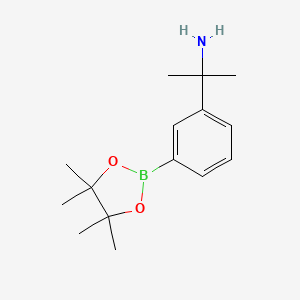

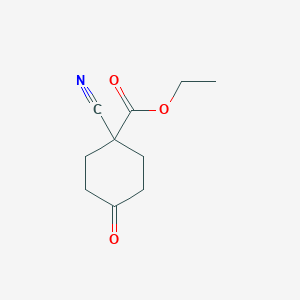
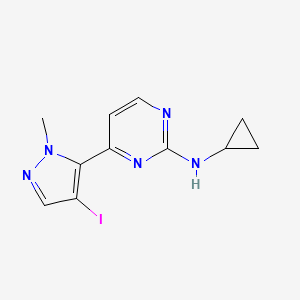
![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13059197.png)
